![molecular formula C18H22N4O B2993639 4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine CAS No. 339019-29-3](/img/structure/B2993639.png)

4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

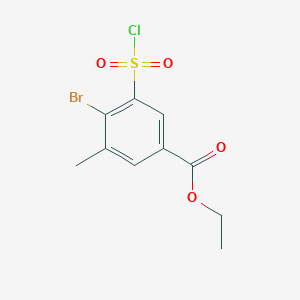

“4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” is a synthetic compound . It is classified under the class of morpholine derivatives. The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthetic strategies used can be broadly categorized into two: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with nitrogen . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds often involve the use of heterocyclic scaffolds . The influence of steric factors on biological activity is also investigated, describing the structure–activity relationship (SAR) of the studied compounds .Wissenschaftliche Forschungsanwendungen

Discovery and Optimization in Drug Development

Discovery of Non-nitrogen Containing Morpholine Isosteres

Researchers have identified non-nitrogen containing isosteres of morpholine, like 3-oxabicyclo[4.1.0]heptane, showcasing potent inhibition of the PI3K-AKT-mTOR pathway, which is crucial for cancer treatment (Hobbs et al., 2019).

Optimization of Pyrimidone Indoline Amide PI3Kβ Inhibitors

The development of selective PI3Kβ inhibitors for treating PTEN-deficient cancers. Structural biology efforts led to acquiring the first X-ray cocrystal structure of p110β with a selective inhibitor, demonstrating significant in vivo activity in a UACC-62 xenograft model (Certal et al., 2014).

Anticonvulsant Activity

Design and Synthesis of Hybrid Compounds

A study synthesized hybrid molecules combining chemical fragments of known antiepileptic drugs, with compounds displaying broad spectra of activity across preclinical seizure models. This highlights the potential of morpholine derivatives in developing new anticonvulsant agents (Kamiński et al., 2015).

Synthesis and Spectral Analysis

Synthesis of Novel Pyrimidin-2-amines

An exploration into the synthesis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines, demonstrating the potential applications of these compounds in medicinal chemistry and drug design, including their antimicrobial activities (Thanusu et al., 2010).

Antibacterial Activity

Modulation of Antibiotic Activity

Studies on 4-(Phenylsulfonyl) morpholine and its antimicrobial properties against standard and multi-resistant strains. The research indicates the morpholine group's role in enhancing the activity of sulfonamides against microorganisms, offering insights into developing new antibiotics (Oliveira et al., 2015).

Antimicrobial Activity of Novel Heterocyclic Compounds

The synthesis of novel compounds containing cyclopenta[d]thieno[2,3-b]pyridine moiety and related fused heterocycles, showing promising antibacterial and antifungal activities, illustrates the diversity in the application of morpholine derivatives in combating various pathogens (Zaki et al., 2020).

Wirkmechanismus

The mechanism of action of “4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” and similar compounds is often related to their molecular structure. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Zukünftige Richtungen

The future directions in the research and development of “4-[2-Phenyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the best approach in the design of new pyrrolidine compounds with different biological profiles .

Eigenschaften

IUPAC Name |

4-(2-phenyl-6-pyrrolidin-1-ylpyrimidin-4-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O/c1-2-6-15(7-3-1)18-19-16(21-8-4-5-9-21)14-17(20-18)22-10-12-23-13-11-22/h1-3,6-7,14H,4-5,8-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTRJKSURXKSCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC(=N2)C3=CC=CC=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-3-[(3-methoxybenzyl)sulfanyl]-5-[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2993557.png)

![N-(4-fluorobenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993561.png)

![tert-butyl N-[(1S,2R)-2-aminocyclobutyl]carbamate,rel-](/img/structure/B2993565.png)

![Tert-butyl 4-[(4-chloro-1,3,5-triazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2993566.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)

![3-[(2,4-dinitrophenyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2993575.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2993578.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)